molecular formula C14H20BrN3O2 B13495034 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine

5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine

Cat. No.: B13495034
M. Wt: 342.23 g/mol
InChI Key: PAZCHJQTOQBRCS-UHFFFAOYSA-N
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Description

5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds The compound features a bromine atom at the 5-position of the pyrimidine ring and a piperidine ring substituted at the 2-position with a tert-butoxycarbonyl (Boc) protecting group

Chemical Reactions Analysis

5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-5-10(9-18)12-16-7-11(15)8-17-12/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZCHJQTOQBRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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